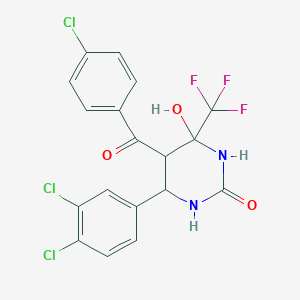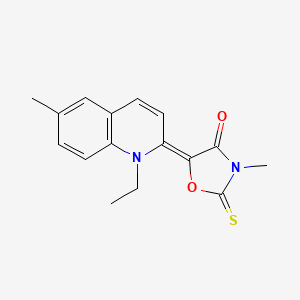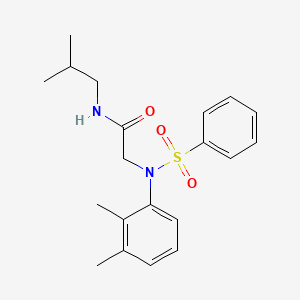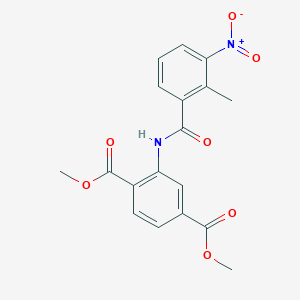
5-(4-Chlorobenzoyl)-6-(3,4-dichlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chlorbenzoyl)-6-(3,4-dichlorphenyl)-4-hydroxy-4-(trifluormethyl)tetrahydro-2(1H)-pyrimidinone ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die mehrere Halogenatome und funktionelle Gruppen umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-(4-Chlorbenzoyl)-6-(3,4-dichlorphenyl)-4-hydroxy-4-(trifluormethyl)tetrahydro-2(1H)-pyrimidinone umfasst in der Regel mehrere Schritte, einschließlich der Bildung von Zwischenverbindungen. Der Prozess beginnt häufig mit der Herstellung der Pyrimidinongrundstruktur, gefolgt von der Einführung der Chlorbenzoyl- und Dichlorphenylgruppen. Spezifische Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren werden sorgfältig kontrolliert, um sicherzustellen, dass das gewünschte Produkt erhalten wird.
Industrielle Produktionsverfahren
In einer industriellen Umgebung kann die Produktion dieser Verbindung großtechnische Reaktionen mit Spezialanlagen beinhalten, um die benötigten Reagenzien und Bedingungen zu handhaben. Der Prozess kann auf Effizienz und Ausbeute optimiert werden, wobei Sicherheits- und Umweltaspekte berücksichtigt werden.
Chemische Reaktionsanalyse
Reaktionstypen
5-(4-Chlorbenzoyl)-6-(3,4-dichlorphenyl)-4-hydroxy-4-(trifluormethyl)tetrahydro-2(1H)-pyrimidinone kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren und möglicherweise zu neuen Derivaten führen.
Substitution: Halogenatome in der Verbindung können durch andere Gruppen durch nukleophile oder elektrophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Lithiumaluminiumhydrid) und Nukleophile oder Elektrophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl sind entscheidend, um die gewünschten Ergebnisse zu erzielen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation hydroxylierte Derivate ergeben, während Reduktion dehalogenierte Verbindungen erzeugen kann.
Wissenschaftliche Forschungsanwendungen
5-(4-Chlorbenzoyl)-6-(3,4-dichlorphenyl)-4-hydroxy-4-(trifluormethyl)tetrahydro-2(1H)-pyrimidinone hat eine Vielzahl von wissenschaftlichen Forschungsanwendungen:
Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle und zur Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Es kann auf seine potenzielle biologische Aktivität untersucht werden, einschließlich Wechselwirkungen mit Enzymen und Rezeptoren.
Medizin: Die Forschung kann seine Potenzial als pharmazeutisches Mittel untersuchen, einschließlich seiner Wirksamkeit und Sicherheit bei der Behandlung verschiedener Erkrankungen.
Industrie: Die Verbindung könnte bei der Entwicklung neuer Materialien oder als Reagenz in industriellen Prozessen verwendet werden.
Wirkmechanismus
Der Mechanismus, durch den 5-(4-Chlorbenzoyl)-6-(3,4-dichlorphenyl)-4-hydroxy-4-(trifluormethyl)tetrahydro-2(1H)-pyrimidinone seine Wirkung ausübt, beinhaltet Wechselwirkungen mit bestimmten molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein, die zu Veränderungen in zellulären Prozessen und Signalwegen führen. Der genaue Mechanismus kann je nach Kontext seiner Anwendung variieren.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Chlorobenzoyl)-6-(3,4-dichlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Wissenschaftliche Forschungsanwendungen
5-(4-Chlorobenzoyl)-6-(3,4-dichlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, including its efficacy and safety in treating various conditions.
Industry: The compound could be used in the development of new materials or as a reagent in industrial processes.
Wirkmechanismus
The mechanism by which 5-(4-Chlorobenzoyl)-6-(3,4-dichlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen zu 5-(4-Chlorbenzoyl)-6-(3,4-dichlorphenyl)-4-hydroxy-4-(trifluormethyl)tetrahydro-2(1H)-pyrimidinone umfassen andere Pyrimidinonderivate mit verschiedenen Substituenten. Beispiele hierfür sind:
- 5-(4-Methylbenzoyl)-6-(3,4-dichlorphenyl)-4-hydroxy-4-(trifluormethyl)tetrahydro-2(1H)-pyrimidinone
- 5-(4-Chlorbenzoyl)-6-(3,4-difluorphenyl)-4-hydroxy-4-(trifluormethyl)tetrahydro-2(1H)-pyrimidinone
Einzigartigkeit
Die Einzigartigkeit von 5-(4-Chlorbenzoyl)-6-(3,4-dichlorphenyl)-4-hydroxy-4-(trifluormethyl)tetrahydro-2(1H)-pyrimidinone liegt in seiner spezifischen Kombination von funktionellen Gruppen und Halogenatomen, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C18H12Cl3F3N2O3 |
|---|---|
Molekulargewicht |
467.6 g/mol |
IUPAC-Name |
5-(4-chlorobenzoyl)-6-(3,4-dichlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C18H12Cl3F3N2O3/c19-10-4-1-8(2-5-10)15(27)13-14(9-3-6-11(20)12(21)7-9)25-16(28)26-17(13,29)18(22,23)24/h1-7,13-14,29H,(H2,25,26,28) |
InChI-Schlüssel |
OHNOHZYIEIIUNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC(=C(C=C3)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-2-methyl-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B11634108.png)


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B11634136.png)


![methyl (4Z)-4-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11634145.png)
![Methyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11634149.png)
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634151.png)
![2-{(5Z)-5-[4-(acetyloxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B11634154.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]imidodicarbonimidic diamide](/img/structure/B11634158.png)
![N-[(4-chlorophenyl)sulfonyl]-2-(2,6-dimethylphenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B11634175.png)


